molecular formula C21H22N4O2S B4780828 N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE

N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE

Cat. No.: B4780828
M. Wt: 394.5 g/mol
InChI Key: NOQDNUQVFDZZGM-UHFFFAOYSA-N
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Description

N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with a butyl group, a methyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-amino-3-methyl-1H-pyrazolo[3,4-b]quinoline with butyl bromide under basic conditions to introduce the butyl group. This is followed by the sulfonation of the resulting intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt key cellular pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-4-12-25-21-18(14-16-13-15(2)10-11-19(16)22-21)20(23-25)24-28(26,27)17-8-6-5-7-9-17/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQDNUQVFDZZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE
Reactant of Route 2
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N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE
Reactant of Route 3
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N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE
Reactant of Route 6
N-{1-BUTYL-6-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENESULFONAMIDE

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